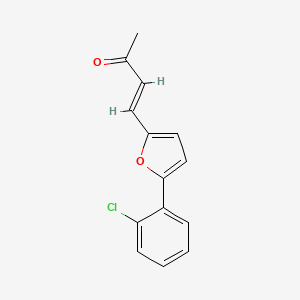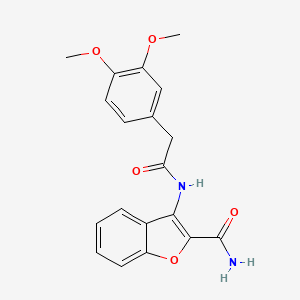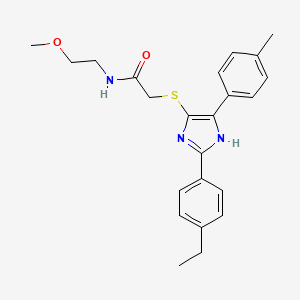
2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Liver Microsome Studies
Research by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, which are structurally related to the compound . Their study revealed that these compounds undergo complex metabolic activation pathways involving liver microsomes. This research is crucial for understanding the metabolism and potential environmental and health impacts of similar acetamide compounds (Coleman et al., 2000).
Synthesis and Antimicrobial Activities
Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, including compounds similar to the specified acetamide. Their research highlighted antimicrobial activities against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Coordination Complexes and Antioxidant Activities
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity. Such studies demonstrate the compound's potential in developing coordination complexes with medicinal properties, including antioxidant activities (Chkirate et al., 2019).
Inhibitory Effects on Glutaminase
Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which are structurally related to the given acetamide, demonstrated inhibitory effects on kidney-type glutaminase. This suggests potential applications in cancer therapy and exploring metabolic pathways in cancer cells (Shukla et al., 2012).
Antimicrobial and Antioxidant Studies of Lignan Conjugates
Raghavendra et al. (2016) synthesized acetamide-containing compounds and assessed their antimicrobial and antioxidant activities. Their findings suggest the utility of such compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Histamine Antagonist Activity
Brown et al. (1989) synthesized acetamide derivatives with potential histamine H1- and H2-receptor antagonist activities. These compounds could be explored for treating allergic reactions and other histamine-related disorders (Brown et al., 1989).
Protein Tyrosine Phosphatase Inhibitors
Saxena et al. (2009) focused on acetamide derivatives for inhibiting protein tyrosine phosphatase 1B, indicating potential applications in treating diabetes and other metabolic disorders (Saxena et al., 2009).
Dihydropteroate Synthase Targeting Imidazole Derivatives
Daraji et al. (2021) designed and synthesized acetamide derivatives targeting dihydropteroate synthase, indicating their potential in antimicrobial therapy, especially against resistant bacterial strains (Daraji et al., 2021).
Anticonvulsant Activity
Aktürk et al. (2002) synthesized omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, including acetamides, demonstrating their anticonvulsant activity. This suggests the compound's potential in developing new treatments for epilepsy and seizure disorders (Aktürk et al., 2002).
Insecticidal Properties
Fadda et al. (2017) utilized a precursor similar to the given acetamide for synthesizing various heterocycles with insecticidal properties, indicating potential applications in pest control and agricultural sciences (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-4-17-7-11-19(12-8-17)22-25-21(18-9-5-16(2)6-10-18)23(26-22)29-15-20(27)24-13-14-28-3/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPDXCXHOJKJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

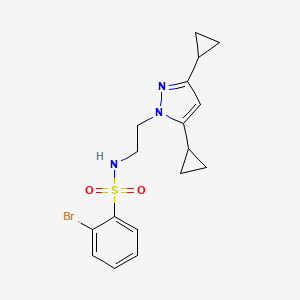
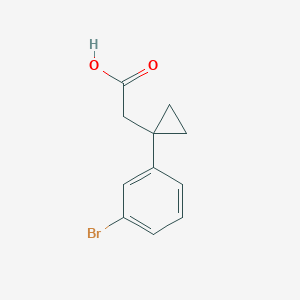
![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)
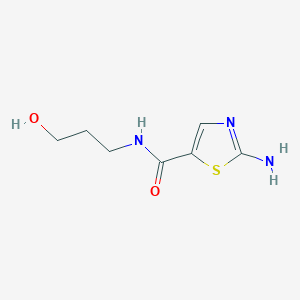
![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)
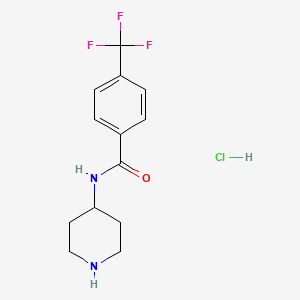
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)
![N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2823927.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2823931.png)
